Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E,6E)-
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Overview
Description
Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E,6E)- is an organic compound with the molecular formula C18H16N2O It is characterized by the presence of two pyridinylmethylene groups attached to a cyclohexanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E,6E)- typically involves the condensation of cyclohexanone with 4-pyridinecarboxaldehyde. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is usually refluxed in a suitable solvent such as ethanol or methanol to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E,6E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the pyridinylmethylene groups to pyridylmethyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinylmethylene groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridylmethyl derivatives.
Scientific Research Applications
Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E,6E)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities.
Industry: Used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E,6E)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyridinylmethylene groups can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 2,6-bis(4-methylphenylmethylene)-: Similar structure but with methylphenyl groups instead of pyridinyl groups.
Cyclohexanone, 2,6-bis(4-chlorophenylmethylene)-: Contains chlorophenyl groups, offering different reactivity and properties.
Uniqueness
Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E,6E)- is unique due to the presence of pyridinylmethylene groups, which provide distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific molecular interactions and binding affinities.
Properties
IUPAC Name |
2,6-bis(pyridin-4-ylmethylidene)cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c21-18-16(12-14-4-8-19-9-5-14)2-1-3-17(18)13-15-6-10-20-11-7-15/h4-13H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVVJSKZRBZHAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399769 |
Source
|
Record name | Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E,6E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871361-88-5 |
Source
|
Record name | Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E,6E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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